molecular formula C20H12NaO5+ B1263312 Ful-Glo CAS No. 41935-48-2

Ful-Glo

Cat. No. B1263312
CAS RN: 41935-48-2
M. Wt: 355.3 g/mol
InChI Key: BVBBXLSCRWJFHQ-UHFFFAOYSA-N
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Description

A phthalic indicator dye that appears yellow-green in normal tear film and bright green in a more alkaline medium such as the aqueous humor.

Scientific Research Applications

1. Role in B-Lymphocyte Development and Activation

The gene FUS, related to Ful-Glo, is crucial for viability in neonatal animals and impacts lymphocyte development. It plays an intrinsic role in B-cell proliferative responses and is necessary for genomic stability maintenance (Hicks et al., 2000).

2. Functional Genomics and Genetic Associations

Ful-Glo is significant in functional genomics studies. The FuGE (Functional Genomics Experiment) model provides a framework for standards in functional genomics, modeling components common across different technologies, such as protocols and data (Jones et al., 2007).

3. Involvement in Transcription Regulation

FUS, associated with Ful-Glo, interacts with transcription factors and plays a role in transcription regulation. It acts as a coactivator in NF-κB-mediated transcription, indicating its pivotal role in this process (Uranishi et al., 2001).

4. Applications in Cell Proliferation Studies

The FUCCI (fluorescent ubiquitination-based cell cycle indicator) system, related to Ful-Glo, is used for studying cell proliferation in various tissues. It allows distinction of different phases of interphase, facilitating in-depth analysis of cell-cycle patterns (Zielke et al., 2014).

5. DNA Damage Response

FUS, related to Ful-Glo, is implicated in the cellular response to DNA damage. It re-localizes to sites of oxidative DNA damage and its recruitment is influenced by poly (ADP-ribose) polymerase activity, suggesting its involvement in ALS (Rulten et al., 2013).

6. Therapeutic Applications

Focused Ultrasound (FUS) applications in the brain, ranging from thermoablation to drug delivery, demonstrate its versatility in treating neurological conditions. It allows non-invasive intervention in brain circuits, highlighting its potential in neuromodulation and other neurological therapies (Meng et al., 2020).

properties

CAS RN

41935-48-2

Product Name

Ful-Glo

Molecular Formula

C20H12NaO5+

Molecular Weight

355.3 g/mol

IUPAC Name

sodium;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5.Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,(H,23,24);/q;+1

InChI Key

BVBBXLSCRWJFHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Na+]

synonyms

C.I. 45350
Colircusi Fluoresceina
D and C Yellow No. 7
D and C Yellow No. 8
Diofluor
Dipotassium Salt, Fluorescein
Disodium Fluorescein
Disodium Salt, Fluorescein
Fluor I Strip A.T.
Fluor-I-Strip A.T.
Fluorescéine sodique Faure
Fluorescein
Fluorescein Dipotassium Salt
Fluorescein Disodium Salt
Fluorescein Monosodium Salt
Fluorescein Sodium
Fluorescein Sodium, Minims
Fluorescein, Disodium
Fluorescein, Sodium
Fluoresceina, Colircusi
Fluoresceine, Minims
Fluorescite
Fluorets
Ful Glo
Ful-Glo
Funduscein
Minims Fluorescein Sodium
Minims Fluoresceine
Minims Stains
Monosodium Salt, Fluorescein
Optifluor Diba
Sodium Fluorescein
Sodium, Fluorescein
Uranine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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